molecular formula C12H14N2O2S B14901663 3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one

3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one

Cat. No.: B14901663
M. Wt: 250.32 g/mol
InChI Key: JCZQAPJIAQZSAT-UHFFFAOYSA-N
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Description

3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with a suitable diketone under acidic or basic conditions to form the thienopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique structural features, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

3-(3,3-dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)9(15)6-14-7-13-10-8(11(14)16)4-5-17-10/h4-5,7H,6H2,1-3H3

InChI Key

JCZQAPJIAQZSAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CN1C=NC2=C(C1=O)C=CS2

Origin of Product

United States

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